molecular formula C18H22O2S2 B1328150 2,3-Bis(n-butylthio)-1,4-naphthalenedione CAS No. 671189-54-1

2,3-Bis(n-butylthio)-1,4-naphthalenedione

Cat. No.: B1328150
CAS No.: 671189-54-1
M. Wt: 334.5 g/mol
InChI Key: KZJVVMVXUXJHOY-UHFFFAOYSA-N
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Description

2,3-Bis(n-butylthio)-1,4-naphthalenedione is an organic compound with the molecular formula C18H22O2S2 It is characterized by the presence of two n-butylthio groups attached to the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(n-butylthio)-1,4-naphthalenedione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with n-butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(n-butylthio)-1,4-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthalenedione core to naphthalenediol.

    Substitution: The n-butylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Naphthalenediol derivatives.

    Substitution: Various substituted naphthalenedione derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(n-butylthio)-1,4-naphthalenedione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2,3-Bis(n-butylthio)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes or receptors. The n-butylthio groups can participate in binding interactions, while the naphthalenedione core can undergo redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(methylthio)-1,4-naphthalenedione
  • 2,3-Bis(ethylthio)-1,4-naphthalenedione
  • 2,3-Bis(propylthio)-1,4-naphthalenedione

Uniqueness

2,3-Bis(n-butylthio)-1,4-naphthalenedione is unique due to the presence of n-butylthio groups, which impart specific chemical and physical properties. Compared to its analogs with shorter alkyl chains, the n-butylthio groups may enhance the compound’s lipophilicity and influence its reactivity and biological activity.

Properties

IUPAC Name

2,3-bis(butylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJVVMVXUXJHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649840
Record name 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671189-54-1
Record name 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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